4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol
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Overview
Description
4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol is a complex organic compound that features a piperazine ring substituted with a 4-chloro-benzenesulfonyl group and a 2,6-dimethoxy-phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol typically involves multiple steps:
Formation of 4-Chlorobenzenesulfonyl chloride: This intermediate can be synthesized by reacting 4-chlorobenzene with chlorosulfonic acid at 35°C, followed by heating at 80°C for two hours.
Coupling with Piperazine: The 4-chlorobenzenesulfonyl chloride is then reacted with piperazine to form the 4-(4-chlorobenzenesulfonyl)-piperazine intermediate.
Final Coupling: The intermediate is then coupled with 2,6-dimethoxy-phenol under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The phenolic and methoxy groups can participate in oxidation and reduction reactions.
Coupling Reactions: The piperazine ring can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation can lead to quinones or other oxidized products.
Scientific Research Applications
4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Material Science: Its unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, modulating their activity. The exact pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-(4-Chloro-benzenesulfonyl)-biphenyl: Another sulfonyl-containing compound with similar reactivity.
Uniqueness
4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H23ClN2O5S |
---|---|
Molecular Weight |
426.9g/mol |
IUPAC Name |
4-[[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C19H23ClN2O5S/c1-26-17-11-14(12-18(27-2)19(17)23)13-21-7-9-22(10-8-21)28(24,25)16-5-3-15(20)4-6-16/h3-6,11-12,23H,7-10,13H2,1-2H3 |
InChI Key |
CNQVEYGVKCTFAV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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